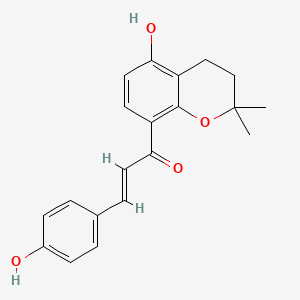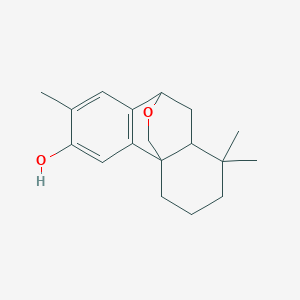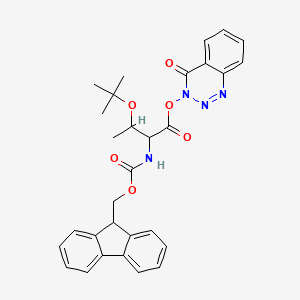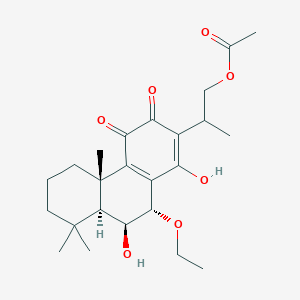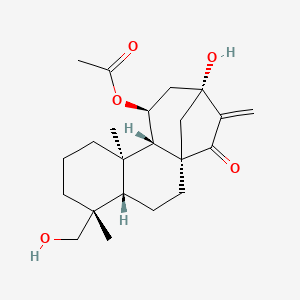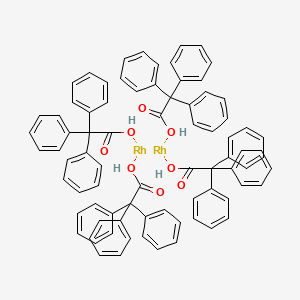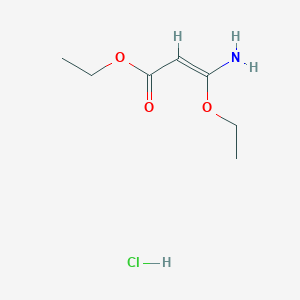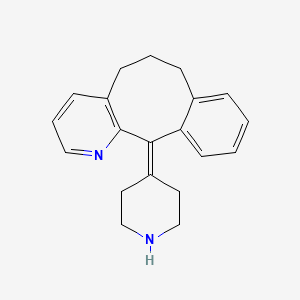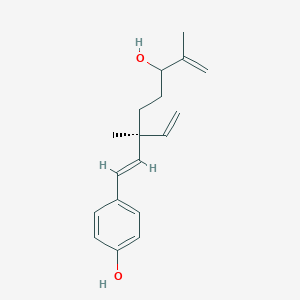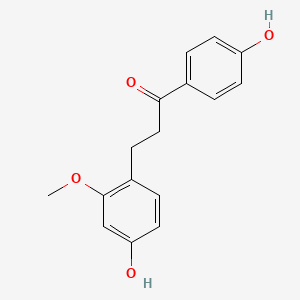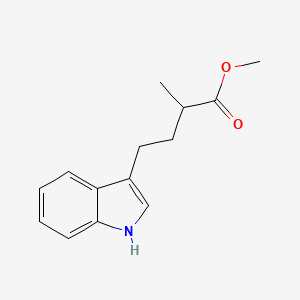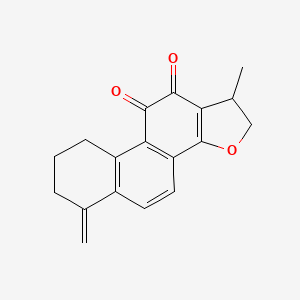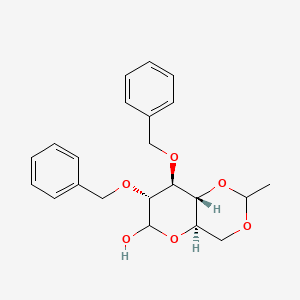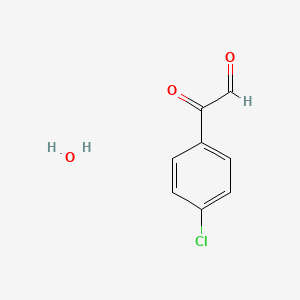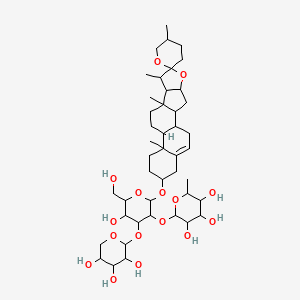
Liriope muscari baily saponins C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Liriope muscari baily saponins C is a natural product found in Liriope spicata var. prolifera, Solanum lasiocarpum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Identification of Phytolaccosides in Biological Samples :
- A study identified and analyzed toxic compounds, including various saponins in Phytolaccaceae family plants, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identification of these saponins in biological samples provides insights into their potential toxicological effects and could be a basis for studying similar compounds like Liriope muscari baily saponins C (Choe et al., 2020).
Phytochemical Screening of Medicinal Plants :
- Several studies conducted phytochemical screenings on medicinal plants. For instance, a study screened Achyranthes aspera, Brucea antidysentrica, and Croton macrostachyus for phytochemical components, including saponins. Such screenings highlight the presence of bioactive compounds that could have therapeutic applications (Amuamuta et al., 2015).
Use in Traditional Medicine and Phyto-anatomical Studies :
- Ethnobotanical surveys and phyto-anatomical studies have been conducted on plants used in traditional medicine. These studies often include the identification and analysis of saponins among other compounds. The therapeutic uses of these compounds, as documented in traditional practices, could provide a basis for understanding the applications of similar compounds like Liriope muscari baily saponins C (Kadiri et al., 2013).
Antifungal and Therapeutic Applications :
- Saponins have been studied for their antifungal and therapeutic applications. For example, a study on the antifungal saponin SC-2 from Solanum chrysotrichum highlighted its effectiveness against Candida species and its potential as an alternative therapy for treatment of vulvovaginal candidiasis (Herrera-Arellano et al., 2013). Another study demonstrated the anabolic action of different saponins on the human body, suggesting their potential in sports medicine (Gadzhieva et al., 1995).
Eigenschaften
Produktname |
Liriope muscari baily saponins C |
|---|---|
Molekularformel |
C44H70O16 |
Molekulargewicht |
855 g/mol |
IUPAC-Name |
2-[5-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-36(52)34(50)31(47)21(3)55-40)37(33(49)29(16-45)57-41)58-39-35(51)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3 |
InChI-Schlüssel |
DQYACEDUQHWXQZ-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



